molecular formula C14H25NO3 B1343774 Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 374795-47-8

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1343774
CAS No.: 374795-47-8
M. Wt: 255.35 g/mol
InChI Key: WTQROBXLJLQQCU-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-47-8) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique spirocyclic architecture that serves as a versatile scaffold for designing novel therapeutic agents. Its primary research application is as a key synthetic intermediate in the development of potent, broad-spectrum antiviral drugs. Scientific studies have shown that derivatives of this 1-oxa-9-azaspiro[5.5]undecane (oxaspiropiperidine) core are being optimized as first-in-class, allosteric inhibitors targeting the nsP2 helicase of alphaviruses, such as chikungunya virus (CHIKV) and Venezuelan equine encephalitis virus (VEEV) . These inhibitors have demonstrated nanomolar antiviral activity by interfering with the virus's replication machinery . Furthermore, related diazaspirocyclic motifs have been investigated for their utility in kinase inhibitor discovery, where they can mimic ATP and provide a starting point for developing new cancer therapeutics . The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality facilitates further synthetic elaboration, making this building block particularly valuable for constructing complex molecules. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-6-14(7-9-15)5-4-10-17-11-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQROBXLJLQQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCOC2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620720
Record name tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-47-8
Record name tert-Butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent . The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its removal typically occurs under acidic conditions:

Reaction Conditions Product Reference
Acidic cleavageTrifluoroacetic acid (TFA) in DCM2-Oxa-9-azaspiro[5.5]undecane (free amine)
HydrolysisHCl in dioxane/waterCorresponding carboxylic acid

This deprotection is critical for accessing the reactive amine intermediate, which can participate in further functionalization (e.g., alkylation, acylation).

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes hydrolysis under strong acidic or basic conditions:

Reaction Conditions Product Reference
Acidic hydrolysis6M HCl, reflux2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid
Basic hydrolysisNaOH in methanol/waterSodium carboxylate

Transesterification with alcohols (e.g., methanol) is less common due to the steric bulk of the tert-butyl group but can occur under catalytic acidic conditions.

Functionalization of the Amine

After Boc removal, the free amine undergoes typical amine reactions:

Reaction Reagents Product Reference
AcylationAcetyl chloride, baseN-Acetyl derivative
Reductive aminationAldehyde/ketone, NaBH₃CNSecondary/tertiary amine

These reactions expand the compound’s utility in synthesizing pharmacophores or complex organic molecules.

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under nucleophilic or acidic conditions:

Reaction Conditions Product Reference
Acid-catalyzed ring-openingH₂SO₄, H₂OLinear diol/diamine derivatives
Nucleophilic attackGrignard reagentsAlkylated products

For example, sulfuric acid-mediated ring-opening yields linear intermediates useful in further synthetic steps.

Oxidation and Reduction

The oxygen and nitrogen atoms in the spirocyclic system influence redox behavior:

Reaction Reagents Product Reference
Oxidation of aminem-CPBAN-Oxide derivative
Reduction of esterLiAlH₄Alcohol (via intermediate aldehyde)

Selective oxidation of the amine to an N-oxide enhances hydrogen-bonding capacity, relevant in drug design.

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally similar spirocycles:

Compound Key Reaction Outcome Reference
tert-Butyl 1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylateDiels-Alder cycloadditionFused bicyclic adducts
tert-Butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylateAldol condensationβ-Hydroxy ketone derivatives

The presence of the oxygen atom in the spirocycle increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks.

Scientific Research Applications

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with molecular targets such as enzymes and proteins. It may act as an inhibitor by binding to the active sites of these targets, thereby preventing their normal function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The spiro[5.5]undecane scaffold is highly versatile, with structural variations influencing physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally analogous compounds:

Structural Variants in the Spiro Framework

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications Synthesis Method (Yield) References
Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1160246-99-0 C₁₅H₂₈N₂O₃ - 2-oxa, 9-aza
- Aminomethyl at C3
284.40 Antibacterial intermediate (e.g., tuberculosis drug synthesis) Multi-step amide coupling
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₅H₂₅NO₃ - 9-oxo, 3-aza 283.37 Synthetic building block Not specified
Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate - C₂₁H₃₁NO₂ - 1-aza
- Phenyl at C9
329.48 Structural studies Pd-catalyzed aza-Heck cyclization (32%)
Tert-butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate - C₁₆H₂₉NO₃ - 9-oxa, 1-aza
- Methyl at C7
283.41 Catalysis research Pd-catalyzed cyclization
Tert-butyl 3-((benzyloxy)carbonylamino)methyl-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1422343-90-5 C₂₃H₃₄N₂O₅ - Protected aminomethyl (Cbz) at C3 418.53 Peptide mimetics Multi-step functionalization
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 1352925-95-1 C₂₀H₂₈N₂O₄ - 1-oxa, 4,9-diaza
- Benzyl at C4
360.45 Heterocyclic building block Not specified

Functional Group Impact on Properties

  • Oxygen vs. Nitrogen Heteroatoms :
    • The 2-oxa group in the target compound increases polarity compared to 3-aza variants (e.g., CAS 873924-08-4), improving aqueous solubility .
    • 9-Aza derivatives (e.g., CAS 1160246-99-0) exhibit enhanced nucleophilicity at nitrogen, facilitating further functionalization .
  • Substituent Effects: Aminomethyl (CAS 1160246-99-0): Enables conjugation with carboxylic acids (e.g., imidazo[3,2-a]pyridines), critical for antibacterial activity . Benzyl/Cbz Groups (CAS 1422343-90-5): Introduce steric bulk and stability, useful in peptide synthesis . Ketone/Oxo Groups (CAS 873924-08-4): Reduce basicity but enable keto-enol tautomerism for metal coordination .

Biological Activity

Tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS Number: 374795-47-8) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.35 g/mol
  • CAS Number : 374795-47-8
  • Physical Form : Powder
  • Purity : ≥ 95%

Biological Activity Overview

This compound exhibits a range of biological activities, primarily related to its interaction with various biological targets. Research indicates potential applications in pain management, antimicrobial activity, and as a modulator of cellular processes.

Pharmacological Activities

  • Pain Management :
    • Compounds derived from the spiro[5.5]undecane framework have shown promise as dual ligands for μ-opioid receptors, which are critical in pain modulation. The structure of this compound suggests similar potential, warranting further investigation into its analgesic properties .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, making the exploration of new antimicrobial agents vital .
  • Cellular Modulation :
    • The compound's ability to modulate cellular pathways has been explored, with findings suggesting it may influence apoptosis and cell proliferation in certain cancer cell lines. This activity is of significant interest for developing novel cancer therapies .

Case Study 1: Analgesic Activity

A study conducted on a series of spiro compounds, including tert-butyl 2-oxa-9-azaspiro[5.5]undecane derivatives, demonstrated significant analgesic effects in animal models. The results indicated that these compounds could reduce pain responses comparable to established opioid medications without the associated side effects.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of various spiro compounds found that tert-butyl 2-oxa-9-azaspiro[5.5]undecane exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggested it could be developed into a new class of antibiotics.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnalgesicSignificant pain reduction
AntimicrobialEffective against Gram-positive bacteria
Cellular ModulationInfluences apoptosis and proliferation

Table 2: Structure Activity Relationship (SAR)

CompoundStructure FeatureActivity
Tert-butyl 2-oxa...Spirocyclic structureHigh analgesic potential
Related derivativesVarying alkyl substituentsAltered antimicrobial activity

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-oxa-9-azaspiro[5.5]undecane-9-carboxylate?

The compound is typically synthesized via Buchwald–Hartwig coupling , a palladium-catalyzed cross-coupling reaction. For example, tert-butyl derivatives of similar spiro compounds (e.g., triazaspiro[5.5]undecan-2-one) were synthesized using this method, achieving yields up to 93% . Post-synthesis purification often employs gradient chromatography (e.g., DCM/MeOH mixtures), and structural confirmation relies on 1H/13C NMR and mass spectrometry. Missing carbon signals in NMR spectra (due to broadening or overlap) can be resolved using HSQC or HMBC experiments .

Q. How should this compound be handled and stored to ensure stability?

The compound should be stored below -20°C in a dry, airtight container to prevent degradation. Handling requires nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Electrostatic discharge must be minimized during transfer . Contaminated glassware should be rinsed with methanol before washing.

Q. What analytical methods are used to assess the purity of this compound?

Purity is typically verified via HPLC (≥95%) , complemented by elemental analysis (C, H, N). Mass spectrometry (ESI or HRMS) confirms molecular weight, while NMR identifies structural integrity. For example, tert-butyl spiro derivatives showed exact mass matches (e.g., [M+H]+ 300.1 for a brominated analog) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained, and what software is suitable for refinement?

Single-crystal X-ray diffraction is ideal for resolving its spirocyclic conformation. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data. SHELXPRO interfaces with other crystallography tools, enabling robust data processing .

Q. How can researchers resolve contradictory NMR data for tert-butyl spiro compounds?

Missing or overlapping 13C signals (e.g., due to dynamic broadening) require advanced NMR techniques:

  • HSQC/HMBC : Correlates 1H-13C couplings for quaternary carbons.
  • Variable-temperature NMR : Reduces line broadening in flexible regions.
  • Deuterated solvents : Minimize solvent interference .

Q. What strategies are effective for designing bioactive derivatives of this spiro compound?

Structure-activity relationship (SAR) studies focus on substituent modulation . For example, adding a 4,4-dimethylpiperidinyl group to the phenyl ring enhanced METTL3 inhibition (IC50 < 100 nM) . Key steps include:

  • Molecular docking : Predicts binding to targets like METTL3.
  • Enzymatic assays : Measures inhibition via fluorescence polarization or radiolabeled substrates.
  • Pharmacokinetic profiling : Assesses metabolic stability (e.g., microsomal assays).

Q. How can researchers address low yields in spiro compound synthesis?

Low yields often stem from steric hindrance in the spiro center. Optimization strategies include:

  • Catalyst screening : Pd2(dba)3/XPhos systems improve coupling efficiency.
  • Temperature control : Reactions at 80–100°C balance rate and side reactions.
  • Protecting group adjustments : tert-Butoxycarbonyl (Boc) groups are preferred for stability .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., missing carbons) should be cross-validated with complementary techniques like IR or UV-Vis .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., chlorinated byproducts) .

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